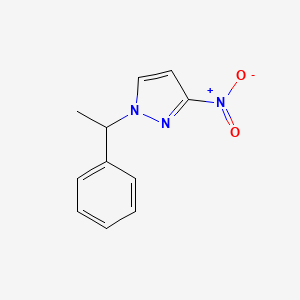
3-Nitro-1-(1-phenylethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-Nitro-1-(1-phenylethyl)-1H-pyrazole” belongs to the class of organic compounds known as nitropyrazoles . Pyrazoles are a class of compounds containing a five-membered aromatic ring with three carbon atoms and two nitrogen atoms .
Chemical Reactions Analysis
The chemical reactions of “3-Nitro-1-(1-phenylethyl)-1H-pyrazole” would depend on the reactivity of the nitro group and the phenylethyl group . The nitro group is electron-withdrawing and can undergo reduction reactions, while the phenylethyl group can participate in various organic reactions .Applications De Recherche Scientifique
Crystal Structure and Molecular Interactions
Research has shown that the crystal structure of related pyrazole compounds demonstrates significant molecular interactions, including hydrogen bonding and π-stacking, which are crucial for understanding their potential applications in materials science and drug design. For instance, studies on similar pyrazole derivatives highlight the importance of N—H⋯N and N—H⋯O hydrogen bonds in forming crystalline sheets, indicating their potential utility in designing molecular assemblies and supramolecular materials (Hernández-Ortega et al., 2012).
Molecular Orbital and Spectral Analysis
The structural and spectral characteristics of conjugated pyrazoles have been explored, particularly focusing on how functional groups affect tautomeric behavior and energy band gaps. This kind of research is pivotal for the development of new materials with specific electronic properties, as demonstrated in the detailed analysis of pyrazole derivatives using density functional theory (DFT) and experimental spectral data (Ibnaouf et al., 2019).
Synthesis and Reactivity
The synthesis of substituted pyrazoles through reactions like the Diels-Alder reaction has been extensively studied. These compounds exhibit high reactivity and potential biological activity, making them of interest in pharmaceutical research and materials science. Such studies not only provide insights into the synthetic pathways of these compounds but also predict their potential as bioactive molecules (Volkova et al., 2021).
Potential Biological Activities
Research into the potential biological activities of pyrazole derivatives, based on predictive models like the PASS-online program, suggests these compounds may exhibit antitumor effects and act as enzyme inhibitors. Such findings are crucial for guiding future experimental studies aimed at developing new therapeutic agents (Volkova et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
3-nitro-1-(1-phenylethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-9(10-5-3-2-4-6-10)13-8-7-11(12-13)14(15)16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIVRJCVEFESMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=CC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-1-(1-phenylethyl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-2-[(butylamino)methyl]phenol hydrochloride](/img/structure/B6362350.png)
![4-Bromo-2-[(butylamino)methyl]phenol](/img/structure/B6362352.png)
![2-[(Butylamino)methyl]-6-ethoxyphenol hydrochloride](/img/structure/B6362360.png)
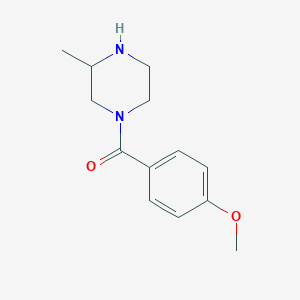
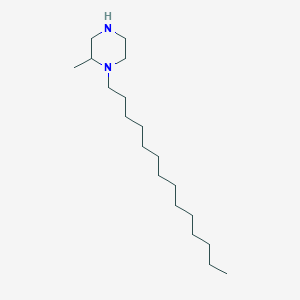

![2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362385.png)
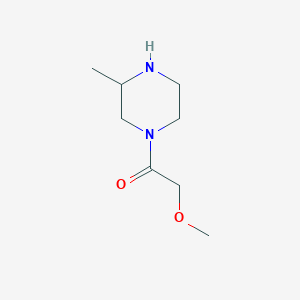
![1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine](/img/structure/B6362393.png)
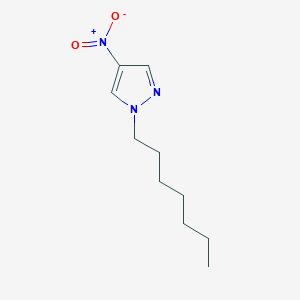
![1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362413.png)

![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole](/img/structure/B6362437.png)
![1-[(2,3-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362443.png)